Roxarsone

Catalog No.
S541859
CAS No.
121-19-7
M.F
C6H6AsNO6
M. Wt
263.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roxarsone

CAS Number

121-19-7

Product Name

Roxarsone

IUPAC Name

(4-hydroxy-3-nitrophenyl)arsonic acid

Molecular Formula

C6H6AsNO6

Molecular Weight

263.04 g/mol

InChI

InChI=1S/C6H6AsNO6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,9H,(H2,10,11,12)

InChI Key

XMVJITFPVVRMHC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])O

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Slightly sol in cold water; freely sol in methanol, ethanol, acetic acid, acetone, alkalies; sol in about 30 parts boiling water; insol in ether, ethyl acetate; sparingly sol in dil mineral acids.

Synonyms

3 Nitro 10, 3 Nitro 4 Hydroxyphenylarsonic Acid, 3-Nitro-10, 3-Nitro-4-Hydroxyphenylarsonic Acid, 3Nitro10, Acid, 3-Nitro-4-Hydroxyphenylarsonic, Roxarsone

Canonical SMILES

C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])O

Description

The exact mass of the compound Roxarsone is 262.9411 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)slightly sol in cold water; freely sol in methanol, ethanol, acetic acid, acetone, alkalies; sol in about 30 parts boiling water; insol in ether, ethyl acetate; sparingly sol in dil mineral acids.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757312. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals. It belongs to the ontological category of 2-nitrophenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mode of action:

Roxarsone, an organic arsenic compound, was historically used as a feed additive in poultry production. Research suggests it may have had several effects:

  • Anticoccidial activity: Some studies indicate roxarsone may have inhibited the growth and development of coccidia, a parasite that can cause coccidiosis in poultry []. However, the exact mechanism of action remains unclear.
  • Growth promotion: Research has explored the possibility that roxarsone might improve feed efficiency and weight gain in poultry []. The proposed mechanisms include altering gut microbiota or influencing nutrient metabolism, but the evidence is not conclusive.

Research on efficacy:

  • The effectiveness of roxarsone as an anticoccidial has been debated. While some studies reported a benefit [], others found limited or no effect on coccidiosis prevention [].
  • Studies on the growth-promoting effects of roxarsone have also yielded mixed results. Some research suggests a potential positive impact on weight gain [], while others found no significant difference compared to control groups [].

Environmental impact:

  • Research has raised concerns about the environmental impact of roxarsone use. Studies have shown that a portion of the arsenic in roxarsone is not metabolized by poultry and is excreted in manure. This can lead to arsenic contamination in soil and water sources if manure is not properly managed.

Roxarsone, chemically known as 3-nitro-4-hydroxybenzene arsonic acid, is an organoarsenic compound primarily used in the poultry industry as a feed additive. Its primary functions include promoting weight gain, improving feed efficiency, and serving as a coccidiostat to prevent intestinal infections caused by coccidia in poultry. Roxarsone was approved for use in several countries, including the United States, Canada, and Australia, but its application has faced significant scrutiny due to health concerns related to arsenic contamination in food products. As of 2013, its use has been banned in many regions due to potential carcinogenic risks associated with inorganic arsenic formation from its degradation products .

The exact mechanism of roxarsone's growth promotion effect is not fully understood. However, it's believed to be related to its impact on gut microbiota and nutrient absorption in chickens [].

For coccidiosis prevention, roxarsone disrupts the lifecycle of coccidian parasites by interfering with their energy metabolism and interrupting their reproduction [].

The use of roxarsone in poultry production has raised concerns about safety for both human consumers and the environment:

  • Human health: Studies suggest a potential link between roxarsone residues in poultry meat and increased risk of antibiotic resistance in humans.
  • Environmental impact: Roxarsone excretion in poultry litter can lead to arsenic contamination in soil and water sources if not properly managed [].

Roxarsone undergoes various chemical transformations, particularly in anaerobic environments. One notable reaction is its reduction to 4-hydroxy-3-aminophenylarsonic acid (HAPA), which can occur rapidly in the absence of oxygen. This transformation is facilitated by microorganisms present in anaerobic sludge and swine waste . In addition to microbial reduction, roxarsone can also undergo photolysis and chemical degradation processes. For instance, it can be oxidized to arsenate (As(V)) through reactions with metal ions like ferrate and manganese . The degradation pathways often lead to the formation of more toxic arsenic species such as arsenite (As(III)), which poses significant environmental and health risks .

The biological activity of roxarsone is closely linked to its toxicity profile. While roxarsone itself exhibits moderate toxicity, its metabolites, particularly HAPA, can be significantly more toxic under certain conditions. Research indicates that both roxarsone and HAPA inhibit methanogenic microorganisms, which are crucial for anaerobic digestion processes. The inhibitory effects are concentration-dependent and increase with exposure time, highlighting the potential for environmental disruption if roxarsone is released into ecosystems . Additionally, studies have shown that roxarsone can promote glycolysis and angiogenesis in certain cell types, indicating a possible role in tumor growth enhancement .

Roxarsone was first synthesized through a process involving the nitration and diazotization of arsanilic acid in the early 20th century. The synthesis typically involves the following steps:

  • Nitration: Arsanilic acid is treated with nitric acid to introduce a nitro group.
  • Diazotization: The resulting compound undergoes diazotization to form an intermediate.
  • Coupling: This intermediate is then coupled with a hydroxylated aromatic compound to produce roxarsone.

This method allows for the controlled introduction of functional groups necessary for the compound's efficacy as a feed additive .

Roxarsone has been primarily utilized in animal husbandry as a growth promoter and disease preventative. Its applications include:

  • Poultry Feed Additive: Enhances weight gain and feed efficiency.
  • Coccidiostat: Prevents coccidiosis in poultry.
  • Research Tool: Used in studies investigating arsenic toxicity and microbial interactions .

Despite its historical utility, regulatory actions have curtailed its use due to health concerns regarding arsenic contamination in food products.

Roxarsone shares structural similarities with several other organoarsenic compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
Arsanilic AcidC6H8N2O3SPrecursor to roxarsone; used historically as an antibiotic.
NitarsoneC6H6AsNAnother feed additive; less commonly used than roxarsone.
CarbarsoneC6H6AsO4Used similarly but has different regulatory status and applications.
Phenylarsonic AcidC6H5As(OH)2Parent compound for many organoarsenic derivatives; used in various studies.

Roxarsone's unique nitro group distinguishes it from these compounds, influencing both its biological activity and regulatory scrutiny.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

4-hydroxy-3-nitrophenyl arsonic acid appears as pale yellow crystals or light tan powder. (NTP, 1992)
Pale yellow solid; [Merck Index] Fine yellow crystals; [MSDSonline]
Solid

Color/Form

Tufts of pale-yellow needles or rhombohedral plates from water
Pale-yellow crystals

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

262.941106 g/mol

Monoisotopic Mass

262.941106 g/mol

Heavy Atom Count

14

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides & arsenic/.

Appearance

Solid powder

Melting Point

greater than 572 °F (NTP, 1992)
300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H5GU9YQL7L

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 92 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (97.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

121-19-7

Absorption Distribution and Excretion

WHEN GIVEN ORALLY, CONSIDERABLE PERCENTAGE IS EXCRETED IN FECES, INDICATING THAT PHENYLARSONIC COMPD ARE POORLY ABSORBED BY INTESTINAL TRACT. THAT PROP WHICH IS ABSORBED, HOWEVER IS APPARENTLY EXCRETED RAPIDLY BY THE KIDNEYS.
4-WK-OLD CHICKENS FED DAILY RATION WITH 50 PPM ROXARSONE & SACRIFICIED. PPM ARSENIC IN CONTROLS: KIDNEY 0.05, LIVER 0.08, MUSCLE 0.02, SKIN 0.02; ARSENIC IN TREATED ANIMALS KILLED ON 70TH DAY: KIDNEY 0.64, LIVER 1.26, MUSCLE 0.04, SKIN 0.05.
IT IS ESTABLISHED THAT ARSANILIC ACID & ACETYLARSONIC ACID ARE EXCRETED UNCHANGED BY CHICKENS. SIMILAR RESULTS WERE OBTAINED IN STUDIES WITH 3-NITRO-4-HYDROXYBENZENEARSONIC ACID IN CHICKENS.
There are only a few reports on the excretion of arsenic in the milk of animals. The arsenic level in cow's milk did not incr with the blood concn when the cows were fed methylarsonic acid or dimethylarsinic acid... . However, the milk arsenic levels did incr when cows were fed arsanilic acid or 3-nitro-4-hydroxyphenylarsonic acid (1.6-3.2 mg As/kg bw)... .

Metabolism Metabolites

Arsenic is absorbed mainly by inhalation or ingestion, as to a lesser extent, dermal exposure. It is then distributed throughout the body, where it is reduced into arsenite if necessary, then methylated into monomethylarsenic (MMA) and dimethylarsenic acid (DMA) by arsenite methyltransferase. Arsenic and its metabolites are primarily excreted in the urine. Arsenic is known to induce the metal-binding protein metallothionein, which decreases the toxic effects of arsenic and other metals by binding them and making them biologically inactive, as well as acting as an antioxidant. (L20)

Wikipedia

Roxarsone

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

REACTION OF SODIUM P-HYDROXYPHENYLARSONATE WITH A MIXTURE OF NITRIC AND SULFURIC ACIDS
Prepd by treating sodium p-hydroxyphenylarsonate with mixt of nitric and sulfuric acids @ 0 °C: Benda, Bertheim, Ber 44, 3446 (1911); German patent 224,953, CA 5, 156 (1911).
Phenol + arsenic trioxide (reaction/nitration)

General Manufacturing Information

Arsonic acid, As-(4-hydroxy-3-nitrophenyl)-: ACTIVE
FORMS MONO-, DI-, & TRISODIUM SALTS.
APPLICATIONS (VET): DO NOT ADMIN TO DUCKS, GEESE, LAYING HENS, OR DOGS. ... ITS SAFE USE DEMANDS ADEQUATE WATER INTAKE & NO OTHER SOURCES OF ARSENIC. INCOORDINATION, RICKETS-LIKE APPEARANCE, & PARALYSIS CAN OCCUR UNDER THESE CONDITIONS.
APPLICATIONS (VET): FOR MANY YEARS IT HAD BEEN OTC FAVORITE FOR WATER MEDICATION OF CECAL COCCIDIOSIS IN CHICKS. OF VALUE IN IMPROVING PIGMENTATION IN CHICKENS & TURKEYS.
IS RECOMMENDED @ 25-50 PPM FOR CHICKENS & TURKEYS & @ 25-75 PPM FOR SWINE FOR IMPROVING WT GAIN & FEED EFFICIENCY. IT IS ALSO RECOMMENDED @ LEVEL OF 200 PPM FOR 5 DAYS FOR CONTROL OF SWINE DYSENTERY.

Analytic Laboratory Methods

SPECTROPHOTOMETRY IN FEEDS; ANALYTICAL CHEMISTRY IN FEEDS.

Dates

Modify: 2023-08-15

Multi-walled carbon nanotubes facilitated Roxarsone elimination in SR-AOPs by accelerating electron transfer in modified electrolytic manganese residue and forming surface activated-complexes

Mengke Li, Zhiguo He, Hui Zhong, Liang Hu, Wei Sun
PMID: 34058487   DOI: 10.1016/j.watres.2021.117266

Abstract

A novel catalyst (MT/EMR) used for SR-AOPs with high removal efficiency toward roxarsone (ROX) (90.96% within 60 min) was prepared for the first time by ball milling multi-walled carbon nanotubes (MWCNTs) with electrolytic manganese residue (EMR). The incorporation of MWCNTs could improve the adsorption capacity and accelerate the transformation of metals in EMR with partial mass loss to facilitate the PDS activation. Additionally, pH test, quenching experiment and electrochemical test verified a two-electron pathway involving surface activated-complex contributed to the directly ROX oxidization. Benefit from the introduction of MWCNTs, the degradation rate (k
) of catalytic reaction was increased by 10.1 times compared with that of single-EMR. Additionally, the M-O-C (M=Fe or Mn) bonds in MT/EMR making the catalyst more stable than EMR. This work provided a novel and effective strategy to establish waste solid-based catalysts for green preparation and expanded the adsorption-oxidation technology to solve the problem of organoarsenic pollution.


Selective solid-phase extraction of four phenylarsonic compounds from feeds, edible chicken and pork with tailoring imprinted polymer

Zhaozhou Li, Xiujin Chen, Xiwen Zhang, Yao Wang, Daomin Li, Hongli Gao, Xu Duan
PMID: 33484954   DOI: 10.1016/j.foodchem.2021.129054

Abstract

The novel molecularly imprinted microspheres for four phenylarsonic compounds have been firstly prepared with the reversible addition-fragmentation chain transfer polymerization in a suspension system. The resulting polymeric microspheres were characterized by infrared spectrum, scanning electron microscope and differential scanning calorimetry. With serial adsorption experiments, the polymeric microspheres showed highly specific molecular recognition, fast mass transfer rate and robust adsorption of the substrates. Then, the imprinted polymer was used as the solid-phase extraction adsorbent to extract the phenylarsonic compounds from the feeds, edible chicken and pork. The cartridge was washed with 2 mL ethyl acetate and eluted with 3 mL of methanol- acetic acid (90:10, v/v). The recoveries of the molecularly imprinted solid-phase extraction (MISPE) column ranged from 83.4% to 95.1%. This work provided a versatile approach for the specific extraction of the organoarsenic compounds from complicated matrices and exhibited a bright future for the application of MISPE column.


NemA Catalyzes Trivalent Organoarsenical Oxidation and Is Regulated by the Trivalent Organoarsenical-Selective Transcriptional Repressor NemR

Kaixiang Shi, Manohar Radhakrishnan, Xingli Dai, Barry P Rosen, Gejiao Wang
PMID: 33851826   DOI: 10.1021/acs.est.1c00574

Abstract

Synthetic aromatic arsenicals such as roxarsone (Rox(V)) and nitarsone (Nit(V)) have been used as animal growth enhancers and herbicides. Microbes contribute to redox cycling between the relatively less toxic pentavalent and highly toxic trivalent arsenicals. In this study, we report the identification of
operon from
. Z1 and show that it is involved in trivalent organoarsenical oxidation. Expression of
is induced by chromate (Cr(VI)), Rox(III), and Nit(III). Heterologous expression of NemA in
confers resistance to Cr(VI), methylarsenite (MAs(III)), Rox(III), and Nit(III). Purified NemA catalyzes simultaneous Cr(VI) reduction and MAs(III)/Rox(III)/Nit(III) oxidation, and oxidation was enhanced in the presence of Cr(VI). The results of electrophoretic mobility shift assays and fluorescence assays demonstrate that the transcriptional repressor, NemR, binds to either Rox(III) or Nit(III). NemR has three conserved cysteine residues, Cys21, Cys106, and Cys116. Mutation of any of the three resulted in loss of response to Rox(III)/Nit(III), indicating that they form an Rox(III)/Nit(III) binding site. These results show that NemA is a novel trivalent organoarsenical oxidase that is regulated by the trivalent organoarsenical-selective repressor NemR. This discovery expands our knowledge of the molecular mechanisms of organoarsenical oxidation and provides a basis for studying the redox coupling of environmental toxic compounds.


Efficient Degradation of Organoarsenic by UV/Chlorine Treatment: Kinetics, Mechanism, Enhanced Arsenic Removal, and Cytotoxicity

Tao Yang, Sisi Wu, Chunping Liu, Yulei Liu, Haochen Zhang, Haijun Cheng, Lu Wang, Lin Guo, Yuying Li, Minchao Liu, Jun Ma
PMID: 33435681   DOI: 10.1021/acs.est.0c05084

Abstract

Roxarsone (ROX) has been widely used as an organoarsenic additive in animal feeding operations and poses a risk to the environment. Here, we first report the efficient degradation of ROX by UV/chlorine, where the kinetics, removal of total arsenic (As), and cytotoxicity were investigated. The kinetics study presented that reactive chlorine species (RCS) and HO
were the dominant species to react with ROX. Furthermore, the degradation rate of ROX can reach the maximum value at pH 7.5 due to the formation of more RCS. The degradation of ROX was affected by the amount of chlorine, pH, and water matrix. Through product analysis and Gauss theoretical calculation, two possible ROX degradation pathways were proposed. The free radicals attacked the As-C bond of ROX and resulted in releasing arsenate (As(V)). It was the reason that for an enhancement of the removal of total As by ferrous appeared after UV/chlorine, and over 98% of the total As was removed. In addition, cytotoxicity studies indicated that the cytotoxicity significantly enhanced during the degradation of ROX by UV/chlorine. However, by combination of UV/chlorine and adsorption, cytotoxicity can be greatly eliminated, probably due to the removal of As(V) and chlorinated products. These results further demonstrated that UV/chlorine treatment could be an effective method for the control of the potential environmental risks posed by organoarsenic.


Study on the remediation of tetracycline antibiotics and roxarsone contaminated soil

Lu Zhan, Zhiwen Xia, Zhenming Xu, Bing Xie
PMID: 33360583   DOI: 10.1016/j.envpol.2020.116312

Abstract

Antibiotics are commonly used in livestock and poultry breeding along with organic arsenic. Through long-term accumulation, they can enter into the surrounding soil through various pathways and contaminate the soil. In this paper, tetracycline antibiotics (TCs) and roxarsone (ROX) contaminated soil were used as the representatives of the two kinds of veterinary drugs contaminated soil, respectively, to study the thermal desorption behavior and arsenic stabilization process. Different parameters like heating temperatures, heat duration, stabilizer type and dosage were optimized for effective removal of TCs and ROX. Furthermore, TCs and ROX removal path and ROX stabilization mechanism were explored. Results of the study showed that over 98% of tetracycline antibiotics and roxarsone were effectively removed at 300 °C for 60 min. The heat treatment process of TCs contaminated soil was controlled by the first-order kinetics. Based on the detection of degradation products and thermogravimetric analysis, the possible thermal degradation path of TCs and ROX was proposed. Addition of FeSO
.7H
O (10% by weight) as stabilizer during the heat treatment process yielded 96.7% stabilization rate. Through the analysis of arsenic fractions, valence and the characterization of soil samples collected after the heat treatment, mechanism of arsenic stabilization in ROX was explored. The results show that thermal treatment combined with chemical stabilization technology can not only degrade TCs and ROX efficiently and completely, but also convert organic arsenic into inorganic state, which is conducive to better stabilization, and finally achieve effective and safe remediation of this kind of contaminated soil.


Enhancing Roxarsone Degradation and

Rui Tang, Henning Prommer, Shoujun Yuan, Wei Wang, Jing Sun, James Jamieson, Zhen-Hu Hu
PMID: 33301302   DOI: 10.1021/acs.est.0c06781

Abstract

Roxarsone (ROX) is widely used in animal farms, thereby producing organoarsenic-bearing manure/wastewater. ROX cannot be completely degraded and nor can its arsenical metabolites be effectively immobilized during anaerobic digestion, potentially causing arsenic contamination upon discharge to the environment. Herein, we designed and tested a sulfate-mediated bioelectrochemical system (BES) to enhance ROX degradation and
immobilization of the released inorganic arsenic. Using our BES (0.5 V voltage and 350 μM sulfate), ROX and its metabolite, 4-hydroxy-3-amino-phenylarsonic acid (HAPA), were completely degraded within 13-22 days. In contrast, the degradation efficiency of ROX and HAPA was <85% during 32-day anaerobic digestion. In a sulfate-mediated BES, 75.0-83.2% of the total arsenic was immobilized in the sludge, significantly more compared to the anaerobic digestion (34.1-57.3%). Our results demonstrate that the combination of sulfate amendment and voltage application exerted a synergetic effect on enhancing HAPA degradation and sulfide-driven arsenic precipitation. This finding was further verified using real swine wastewater. A double-cell BES experiment indicated that As(V) and sulfate were transported from the anode to the cathode chamber and coprecipitated as crystalline alacranite in the cathode chamber. These findings suggest that the sulfate-mediated BES is a promising technique for enhanced arsenic decontamination of organoarsenic-bearing manure/wastewater.


Anaerobic biotransformation of roxarsone regulated by sulfate: Degradation, arsenic accumulation and volatilization

Rui Tang, Guangxue Wu, Zhengbo Yue, Wei Wang, Xinmin Zhan, Zhen-Hu Hu
PMID: 33254639   DOI: 10.1016/j.envpol.2020.115602

Abstract

Roxarsone, an extensively used organoarsenical feed additive, is often pooled in livestock wastewater. Sulfate exists ubiquitously in livestock wastewater and is capable for arsenic remediation. However, little is known about impacts of sulfate on roxarsone biotransformation during anaerobic digestion of livestock wastewater. In this study, the biodegradation of 5.0 mg L
roxarsone, and the accumulation and volatilization of the generated arsenical metabolites in a sulfate-spiked upflow anaerobic granular blanket reactor were investigated. Based on the analysis of degradation products, the nitro and arsenate groups of roxarsone were successively reduced to amino and arsenite groups before the C-As bond cleavage. Effluent arsenic concentration was ∼0.75 mg L
, of which 82.9-98.5% were organoarsenicals. The maximum arsenic volatilization rate reached 32.6 μg-As kg
-VS d
. Adding 5.0 mg L
sulfate enabled 66.7% and 45.9% decrease in inorganic arsenic concentration and arsenic volatilization rate, respectively. Arsenic content in the anaerobic granular sludge (AGS) was accumulated to 1250 mg kg
within 420 days. Based on the results of FESEM-EDS and XPS, sulfate addition induced arsenic precipitation in the AGS through the formation of orpiment. Arsenic in the effluent, biogas and AGS accounted for 52.9%, 0.01% and 47.1% of the influent arsenic when the reactor operated stably. The findings from this study suggest that sulfate has effectively regulatory effects on arsenic immobilization and volatilization during anaerobic digestion of organoarsenic-contaminated livestock wastewater.


Molecular density regulating electron transfer efficiency of S. oneidensis MR-1 mediated roxarsone biotransformation

Gang Wang, Neng Han, Li Liu, Zhengchen Ke, Baoguo Li, Guowei Chen
PMID: 32443212   DOI: 10.1016/j.envpol.2020.114370

Abstract

Efficient extracellular electron transport is a key for sufficient bioremediation of organoarsenic pollutants such as 4-hydroxy-3-nitrobenzenearsonic acid (roxarsone). The related apparent kinetics characteristics are essential for engineering practice of bioremediation activities and for full understanding the environmental fate of roxarsone, yet remains poorly understood. We report, to our knowledge, the first study of the electron transfer characteristics between roxarsone and participating S. oneidensis MR-1. The electron transfer rate during roxarsone biotransformation was estimated up to 3.1 × 10
electrons/cell/s, with its value being clearly associated with the apparent roxarsone concentration. Lowing roxarsone concentration extended the average separation distance between cells and neighboring roxarsone molecules and thereby augmented electric resistance as well as extended cell movement for foraging, thus reduced electron transfer rate. In addition, the presence of roxarsone significantly stimulated population growth of S. oneidensis MR-1 with nearly doubled maximum specific growth rate, albeit with clearly increased lag time, as compared with that of none-roxarsone scenario. These findings provide, at the first time, basic biostoichiometry of S. oneidensis MR-1 induced roxarsone biotransformation, which may shed lights for full understanding of roxarsone transformation process in waste treatment systems that are necessary for engineering practice and/or environmental risks assessment.


Organoarsenic conversion to As(III) in subcritical hydrothermal reaction of livestock manure

Shaojie Zhou, Hua Shang, Jiewen Luo, Minghao Shen, Qi Wang, Shicheng Zhang, Xiangdong Zhu
PMID: 32763770   DOI: 10.1016/j.jhazmat.2020.123571

Abstract

Liquid phase produced by the subcritical hydrothermal liquefaction (HTL) of livestock manure is extensively used in agronomic and environmental applications, but the potential risks caused by inherent pollutants (e.g., roxarsone, ROX) of the livestock manure have not been considered. This study shows that less toxic ROX is completely converted into highly toxic As(III) and As(V) in the HTL reaction with temperature more than 240 °C. Moreover, more than 81.5% of As is distributed in the liquid phase generated by the livestock manure HTL reaction. Notably, the hydrothermal products of livestock manure facilitate the conversion of As(V) to As(III). The resulting hydrochar and aldehydes act as electron donors for As(V) reduction, thus resulting in the formation of As(III). Furthermore, the dissociated As promotes the depolymerization and deoxygenation of the macromolecular compounds to produce more small oxygen-containing compounds such as aldehydes, further boosting the As(V) reduction to As(III). These results indicate that the liquid phase of the livestock manure has potential risks in applications as a fertilizer. Such findings have substantial implications in biomass utilization and redox reactions of envirotechnical and biogeochemical relevance.


The Pseudomonas putida NfnB nitroreductase confers resistance to roxarsone

Jian Chen, Barry P Rosen
PMID: 32810805   DOI: 10.1016/j.scitotenv.2020.141339

Abstract

Roxarsone (3-nitro-4-hydroxyphenylarsonic acid, Rox) has been used for decades as an antimicrobial growth promoter for poultry and swine. Roxarsone is excreted in chicken manure unchanged and can be microbially transformed into a variety of arsenic-containing compounds such as 3-amino-4-hydroxyphenylarsonic acid (HAPA(V)) that contaminate the environment and present a potential health hazard. To cope with arsenic toxicity, nearly every prokaryote has an ars (arsenic resistance) operon, some of which confer resistance to roxarsone. Pseudomonas putida KT2440 is a robust environmental isolate capable of metabolizing many aromatic compounds and is used as a model organism for biodegradation of aromatic compounds. Here we report that P. putida KT2440 (ΔΔars) in which the two ars operons had been deleted retains resistance to highly toxic trivalent Rox(III), the likely active form of roxarsone. In this study, a genomic library constructed from P. putida KT2440 (ΔΔars) was used to screen for resistance to Rox(III) in Escherichia coli. One gene, termed, PpnfnB, was identified that encodes a putative 6,7-dihydropteridine reductase. Cells expressing PpnfnB reduce the nitro group of Rox(III), and purified NfnB catalyzes FMN-NADPH-dependent nitroreduction of Rox(III) to less toxic HAPA(III). This identifies a key step in the breakdown of synthetic aromatic arsenicals.


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